REACTION_CXSMILES
|
C(=O)([O-])[O-].[Na+].[Na+].[Cl:7][C:8]1[N:13]=[C:12](Cl)[CH:11]=[C:10]([CH3:15])[N:9]=1.[NH2:16][C:17]1[NH:21][N:20]=[C:19]([CH3:22])[CH:18]=1>C(O)C>[Cl:7][C:8]1[N:13]=[C:12]([NH:16][C:17]2[CH:18]=[C:19]([CH3:22])[NH:20][N:21]=2)[CH:11]=[C:10]([CH3:15])[N:9]=1 |f:0.1.2|
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC(=N1)Cl)C
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=NN1)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
42 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 42° C. for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
the insoluble material was removed by filtration
|
Type
|
WASH
|
Details
|
the filter pad washed with ethanol (10 ml)
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed from the filtrate by evaporation
|
Type
|
CUSTOM
|
Details
|
the bath temperature below 40° C
|
Type
|
CUSTOM
|
Details
|
The residue was immediately purified by chromatography on silica gel eluting with methanol/DCM (5:95 increasing in polarity to 20:80)
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=CC(=N1)NC1=NNC(=C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 758 mg | |
YIELD: PERCENTYIELD | 33% | |
YIELD: CALCULATEDPERCENTYIELD | 32.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |